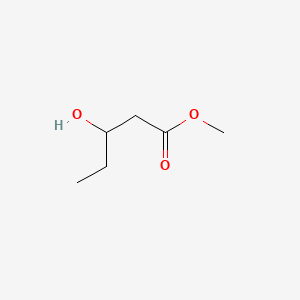

Methyl 3-hydroxypentanoate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

methyl 3-hydroxypentanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12O3/c1-3-5(7)4-6(8)9-2/h5,7H,3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XHFXKKFVUDJSPJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(CC(=O)OC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70337118 | |

| Record name | Methyl 3-hydroxypentanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70337118 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

132.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

56009-31-5 | |

| Record name | Methyl 3-hydroxypentanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70337118 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Senior Application Scientist's Guide to the Synthesis and Characterization of Methyl 3-hydroxypentanoate

Abstract: This technical guide provides a comprehensive overview of the synthesis and characterization of methyl 3-hydroxypentanoate, a valuable chiral building block in the development of pharmaceuticals and other biologically active compounds.[1][2][3] We delve into both biocatalytic and chemocatalytic synthetic strategies, with a focus on asymmetric methods to obtain enantiomerically pure products. This document outlines detailed experimental protocols, characterization workflows, and data interpretation, offering field-proven insights for researchers, chemists, and drug development professionals.

Strategic Importance of Chiral β-Hydroxy Esters

This compound belongs to the class of β-hydroxy esters, which are highly versatile intermediates in organic synthesis.[4] The presence of two functional groups—a hydroxyl and an ester—in a specific stereochemical arrangement allows for a wide range of subsequent chemical modifications. The enantiomers of this compound, (+)-methyl (S)-3-hydroxypentanoate and (-)-methyl (R)-3-hydroxypentanoate, serve as crucial starting materials for the construction of complex stereocenters in molecules such as antibiotics, cholesterol-lowering statins, and other natural products.[2][4] Gaining mastery over the synthesis and analytical verification of these chiral synthons is therefore a fundamental requirement for modern asymmetric synthesis.

Synthetic Pathways: From Prochiral Ketone to Chiral Alcohol

The most direct and common route to this compound is through the reduction of its corresponding prochiral β-keto ester, methyl 3-oxopentanoate.[5][6] While simple reduction with agents like sodium borohydride yields a racemic mixture, the primary focus for pharmaceutical applications is on asymmetric synthesis to produce a single enantiomer.

Caption: Overview of asymmetric routes to enantiopure this compound.

Biocatalytic Asymmetric Reduction: A Sustainable Approach

The use of whole-cell biocatalysts, particularly baker's yeast (Saccharomyces cerevisiae), represents a cost-effective, environmentally benign, and operationally simple method for the enantioselective reduction of β-keto esters.[7][8][9] Baker's yeast contains a multitude of oxidoreductase enzymes, which exhibit varying substrate specificities and stereoselectivities.[7][10] While wild-type yeast often favors the production of one enantiomer, the stereochemical outcome can be fine-tuned by altering reaction conditions or by using genetically engineered yeast strains where specific reductases are either overexpressed or deleted to enhance selectivity for the desired (R) or (S) product.[10][11]

This protocol is a representative procedure for the laboratory-scale synthesis of optically active this compound.

Materials:

-

Sucrose (common table sugar)

-

Active dry baker's yeast (Saccharomyces cerevisiae)

-

Tap water

-

Methyl 3-oxopentanoate

-

Ethyl acetate

-

Celite® (diatomaceous earth)

-

Anhydrous magnesium sulfate

-

Basic laboratory glassware, magnetic stirrer, and separatory funnel.

Procedure:

-

Yeast Activation: In a 1 L Erlenmeyer flask, dissolve 50 g of sucrose in 250 mL of warm tap water (approx. 35-40°C). Add 20 g of active dry baker's yeast, swirl gently, and allow the culture to ferment for 30-45 minutes at room temperature until vigorous CO₂ evolution is observed.

-

Substrate Addition: To the actively fermenting yeast culture, add 2.0 g of methyl 3-oxopentanoate. For substrates with poor water solubility, pre-adsorption onto a carrier like Celite can improve dispersion and yields.[7]

-

Reduction Reaction: Stopper the flask with a cotton plug or a fermentation lock to allow CO₂ to escape while preventing contamination. Stir the mixture at room temperature for 48-72 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Workup and Extraction: After the reaction period, add 50 g of Celite® to the mixture and stir for 15 minutes to create a filterable slurry. Filter the entire mixture through a Büchner funnel. Wash the yeast/Celite cake thoroughly with 3 x 50 mL of ethyl acetate.

-

Isolation: Transfer the combined filtrate to a separatory funnel. Extract the aqueous layer with an additional 2 x 50 mL of ethyl acetate. Combine all organic layers.

-

Drying and Concentration: Dry the combined organic phase over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.

-

Purification: The resulting crude oil can be purified by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure this compound.

Chemocatalytic Asymmetric Hydrogenation

For applications demanding the highest levels of enantiopurity and substrate scope, transition metal-catalyzed asymmetric hydrogenation or transfer hydrogenation is the method of choice.[12] Catalytic systems, such as those pioneered by Noyori utilizing Ruthenium complexes with chiral diamine ligands (e.g., Ts-DPEN), are exceptionally effective for the reduction of β-keto esters.[13] These reactions typically employ a hydrogen source like high-pressure H₂ gas or, more conveniently, formic acid or isopropanol in a process known as asymmetric transfer hydrogenation (ATH).[12][13] The choice of the ligand's chirality ((R,R) or (S,S)) directly dictates whether the (R)- or (S)-alcohol is produced, offering precise stereochemical control.

Comprehensive Characterization Workflow

Rigorous characterization is essential to confirm the chemical identity, purity, and enantiomeric excess of the synthesized this compound. A multi-technique approach is required for a self-validating analysis.

Caption: A logical workflow for the complete characterization of the final product.

Structural Verification

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is the most powerful tool for unambiguous structure elucidation.

| ¹H NMR Data (Predicted, CDCl₃) |

| Chemical Shift (δ, ppm) |

| ~3.71 |

| ~4.15 |

| ~2.45 |

| ~1.50 |

| ~0.95 |

| Variable (broad) |

| (Note: Chemical shifts are estimates based on analogous structures like methyl 3-hydroxybutyrate and spectral prediction tools.[14]) |

¹³C NMR spectroscopy provides complementary information, confirming the carbon skeleton. Expected signals include the carbonyl carbon (~172 ppm), the hydroxyl-bearing methine carbon (~67 ppm), the ester methoxy carbon (~51 ppm), and the remaining aliphatic carbons.[15]

Mass Spectrometry (MS): Typically performed using Gas Chromatography-Mass Spectrometry (GC-MS), this technique confirms the molecular weight and provides structural information through fragmentation patterns.

| Key GC-MS Fragmentation Data [16] |

| m/z (Mass-to-charge ratio) |

| 132 |

| 103 |

| 87 |

| 71 |

| 59 |

Purity and Enantiomeric Excess (ee) Determination

While NMR and MS confirm the structure, chromatography is required to assess purity and, crucially, enantiomeric composition.

Chiral Chromatography: This is the definitive method for determining the enantiomeric excess (ee) of the product.[17]

-

Chiral Gas Chromatography (GC): Utilizes a capillary column coated with a chiral stationary phase (CSP), often a cyclodextrin derivative.[18][19] The two enantiomers interact differently with the CSP, resulting in different retention times and allowing for their separation and quantification.

-

Chiral High-Performance Liquid Chromatography (HPLC): Employs a column packed with a CSP, such as polysaccharide-based phases (e.g., Chiralpak®).[20][21] This technique is also highly effective for separating the enantiomers and is often used for both analytical and preparative-scale separations.

The enantiomeric excess is calculated from the integrated peak areas of the two enantiomers (E1 and E2) in the chromatogram: ee (%) = |(Area E1 - Area E2) / (Area E1 + Area E2)| x 100

Conclusion and Field-Proven Insights

The synthesis of enantiomerically pure this compound is a well-established yet critical process for the advancement of pharmaceutical and fine chemical research. For rapid, sustainable, and scalable synthesis, biocatalytic reduction with Saccharomyces cerevisiae offers a robust and economical solution. When the highest degree of stereochemical control and versatility is required, chemocatalytic asymmetric hydrogenation provides unparalleled precision.

A rigorous, multi-faceted analytical approach is non-negotiable for validation. A combination of NMR and MS for structural confirmation, coupled with chiral GC or HPLC for the definitive determination of enantiomeric purity, constitutes a self-validating workflow that ensures the quality and reliability of this key chiral intermediate for its downstream applications.

References

-

Organic Syntheses Procedure. Pentanoic acid, 3-hydroxy-2-methyl-, methyl ester, (R *, R * )-(±) -. Available from: [Link]

-

Kamila Stokowa-Sołtys, et al. (2018). Asymmetric reduction of ketones and β-keto esters by (S)-1-phenylethanol dehydrogenase from denitrifying bacterium Aromatoleum aromaticum. PMC - NIH. Available from: [Link]

-

ResearchGate. (n.d.). Enantioselective Reductions of β‐keto‐Esters by Bakers' Yeast. Available from: [Link]

-

PrepChem.com. (n.d.). Synthesis of methyl (3R)-2-methyl-3-hydroxypentanoate. Available from: [Link]

-

RSC Publishing. (2023). Enantioselective Meerwein–Ponndorf–Verley reduction of β,γ-unsaturated α-keto esters by asymmetric binary-acid catalysis in the green solvent iPrOH. Available from: [Link]

-

Journal of the American Chemical Society. (2004). Highly Stereoselective Reagents for β-Keto Ester Reductions by Genetic Engineering of Baker's Yeast. Available from: [Link]

-

ResearchGate. (n.d.). The enantioselective β-keto ester reductions by Saccharomyces cerevisiae. Available from: [Link]

-

ACS Publications. (2018). Enantioselective Transfer Hydrogenation of α-Methoxyimino-β-keto Esters. The Journal of Organic Chemistry. Available from: [Link]

-

PubMed. (1998). Baker's Yeast-Mediated Reductions of alpha-Keto Esters and an alpha-Keto-beta-Lactam. Two Routes to the Paclitaxel Side Chain. Available from: [Link]

-

NIH - PubChem. (n.d.). Methyl 3-hydroxy-2-methylpentanoate. Available from: [Link]

-

NIH - PubChem. (n.d.). This compound. Available from: [Link]

-

Organic Syntheses Procedure. (n.d.). Butanoic acid, 3-hydroxy-, methyl ester, (R)-. Available from: [Link]

-

ACS Publications. (1998). Baker's Yeast-Mediated Reductions of α-Keto Esters and an α-Keto-β-Lactam. Two Routes to the Paclitaxel Side Chain. The Journal of Organic Chemistry. Available from: [Link]

-

PubMed. (2004). Highly stereoselective reagents for beta-keto ester reductions by genetic engineering of baker's yeast. Available from: [Link]

-

NIST WebBook. (n.d.). Pentanoic acid, 3-hydroxy-, methyl ester. Available from: [Link]

-

NIH - PubChem. (n.d.). methyl (3R)-5-hydroxy-3-methylpentanoate. Available from: [Link]

-

PrepChem.com. (n.d.). Synthesis of methyl 3-oxopentanoate. Available from: [Link]

-

Wikipedia. (n.d.). Enantioselective ketone reduction. Available from: [Link]

-

Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 1000 MHz, D2O, predicted) (HMDB0033774). Available from: [Link]

-

Wikipedia. (n.d.). Chiral analysis. Available from: [Link]

-

PubMed. (2003). Enantiomeric separation of hydroxy and hydroperoxy eicosanoids by chiral column chromatography. Available from: [Link]

-

ChemSynthesis. (n.d.). methyl 5-hydroxypentanoate. Available from: [Link]

-

ResearchGate. (2010). Asymmetric Synthesis of (R)-3-Hydroxy-2-methylpropanoate ('Roche Ester') and Derivatives via Biocatalytic C=C-Bond Reduction. Available from: [Link]

-

Restek. (n.d.). A Guide to the Analysis of Chiral Compounds by GC. Available from: [Link]

-

MySkinRecipes. (n.d.). (-)-METHYL (R)-3-HYDROXYPENTANOATE. Available from: [Link]

-

FooDB. (2010). Showing Compound Methyl pentanoate (FDB003229). Available from: [Link]

- Patsnap. (n.d.). Method for preparing methyl 5-hydroxypentanoate.

-

Cenmed. (n.d.). METHYL 3-OXOPENTANOATE FOR SYNTHESIS. Available from: [Link]

-

NIH - PubChem. (n.d.). Methyl 2-methyl-3-oxopentanoate. Available from: [Link]

Sources

- 1. Page loading... [guidechem.com]

- 2. (-)-METHYL (R)-3-HYDROXYPENTANOATE [myskinrecipes.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. medchemexpress.com [medchemexpress.com]

- 6. chemimpex.com [chemimpex.com]

- 7. researchgate.net [researchgate.net]

- 8. Baker's Yeast-Mediated Reductions of alpha-Keto Esters and an alpha-Keto-beta-Lactam. Two Routes to the Paclitaxel Side Chain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Highly stereoselective reagents for beta-keto ester reductions by genetic engineering of baker's yeast - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Enantioselective reduction of ketones - Wikipedia [en.wikipedia.org]

- 13. pubs.acs.org [pubs.acs.org]

- 14. Methyl (R)-(-)-3-hydroxybutyrate(3976-69-0) 1H NMR spectrum [chemicalbook.com]

- 15. This compound | C6H12O3 | CID 538804 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 16. Pentanoic acid, 3-hydroxy-, methyl ester [webbook.nist.gov]

- 17. Chiral analysis - Wikipedia [en.wikipedia.org]

- 18. pdf.benchchem.com [pdf.benchchem.com]

- 19. gcms.cz [gcms.cz]

- 20. Enantiomeric separation of hydroxy and hydroperoxy eicosanoids by chiral column chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. pdf.benchchem.com [pdf.benchchem.com]

A Technical Guide to the Spectroscopic Characterization of Methyl 3-hydroxypentanoate

This technical guide provides a comprehensive overview of the spectroscopic data for methyl 3-hydroxypentanoate, a valuable chiral building block in organic synthesis. This document is intended for researchers, scientists, and professionals in drug development who utilize spectroscopic techniques for structural elucidation and quality control. Herein, we delve into the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data of this compound, offering insights into the experimental methodologies and the interpretation of the resulting spectra.

Introduction

This compound (C₆H₁₂O₃, Molar Mass: 132.16 g/mol ) is a β-hydroxy ester of significant interest in the synthesis of complex organic molecules, including natural products and pharmaceuticals.[1][2] Its structure, featuring a hydroxyl group and a methyl ester, presents a unique spectroscopic fingerprint that can be deciphered using a combination of analytical techniques. Accurate interpretation of its NMR, IR, and MS data is paramount for confirming its identity, purity, and for understanding its chemical behavior.

Molecular Structure and Atom Numbering

For clarity in the subsequent spectral assignments, the following atom numbering scheme will be used for this compound:

Caption: Atom numbering for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR provide critical information for structural confirmation.

Experimental Protocol: NMR

A general protocol for acquiring NMR spectra of this compound is as follows:

-

Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a 5 mm NMR tube.

-

¹H NMR Acquisition: Utilize a standard single-pulse experiment on a 400 MHz or higher field spectrometer. A relaxation delay of 1-5 seconds between pulses is recommended for accurate integration.

-

¹³C NMR Acquisition: Employ a proton-decoupled pulse sequence to obtain a spectrum with single lines for each unique carbon atom. A sufficient number of scans should be acquired to achieve a good signal-to-noise ratio.

¹H NMR Spectral Data

The ¹H NMR spectrum of this compound is expected to show distinct signals for each of the non-equivalent protons in the molecule. The chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (TMS).

| Proton Assignment | Expected Chemical Shift (ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H5 (CH₃) | ~0.9 | Triplet | ~7.5 |

| H4 (CH₂) | ~1.5 | Quintet | ~7.5 |

| H2 (CH₂) | ~2.4 | Doublet | ~6.5 |

| OH | Variable (broad) | Singlet | - |

| H6 (OCH₃) | ~3.7 | Singlet | - |

| H3 (CH) | ~4.1 | Multiplet | - |

Note: The exact chemical shifts and coupling constants can vary slightly depending on the solvent and the specific instrument used.

Interpretation of the ¹H NMR Spectrum:

-

The triplet at ~0.9 ppm corresponds to the methyl protons (H5) of the ethyl group, which are coupled to the adjacent methylene protons (H4).

-

The quintet at ~1.5 ppm is assigned to the methylene protons (H4) of the ethyl group, coupled to both the methyl (H5) and methine (H3) protons.

-

The doublet at ~2.4 ppm arises from the methylene protons (H2) adjacent to the carbonyl group, which are coupled to the methine proton (H3).

-

The singlet at ~3.7 ppm is characteristic of the methyl ester protons (H6).

-

The multiplet at ~4.1 ppm corresponds to the methine proton (H3) at the stereocenter, which is coupled to the adjacent methylene protons (H2 and H4).

-

The hydroxyl proton (OH) signal is typically a broad singlet and its chemical shift is highly dependent on concentration and temperature.

¹³C NMR Spectral Data

The proton-decoupled ¹³C NMR spectrum of this compound will display six distinct signals, one for each carbon atom.

| Carbon Assignment | Expected Chemical Shift (ppm) |

| C5 | ~10 |

| C4 | ~30 |

| C2 | ~42 |

| C6 | ~52 |

| C3 | ~68 |

| C1 | ~173 |

Note: These are approximate chemical shifts and can be influenced by the solvent and experimental conditions.

Interpretation of the ¹³C NMR Spectrum:

-

The upfield signals at ~10 ppm and ~30 ppm are assigned to the ethyl group carbons, C5 and C4, respectively.

-

The signal at ~42 ppm corresponds to the methylene carbon (C2) alpha to the carbonyl group.

-

The peak at ~52 ppm is characteristic of the methyl ester carbon (C6).

-

The signal at ~68 ppm is attributed to the carbon bearing the hydroxyl group (C3).

-

The downfield signal at ~173 ppm is indicative of the carbonyl carbon (C1) of the ester.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific wavenumbers.

Experimental Protocol: IR

For a liquid sample like this compound, the following protocol is common:

-

Sample Preparation (Neat Liquid Film): A drop of the neat liquid is placed between two salt plates (e.g., NaCl or KBr) to create a thin film.

-

FTIR Analysis: A background spectrum of the clean salt plates is first recorded. The sample is then placed in the spectrometer, and the spectrum is acquired, typically in the range of 4000 to 400 cm⁻¹.

IR Spectral Data

The IR spectrum of this compound will exhibit characteristic absorption bands for its hydroxyl and ester functional groups.

| Wavenumber (cm⁻¹) | Functional Group | Vibration |

| ~3400 (broad) | O-H | Stretching |

| ~2960 | C-H (sp³) | Stretching |

| ~1735 | C=O (ester) | Stretching |

| ~1170 | C-O (ester) | Stretching |

Interpretation of the IR Spectrum:

-

A broad absorption band around 3400 cm⁻¹ is a clear indication of the O-H stretching vibration of the hydroxyl group. The broadening is due to hydrogen bonding.

-

The sharp peaks in the 2960 cm⁻¹ region are due to the C-H stretching vibrations of the alkyl groups.

-

A strong, sharp absorption band at approximately 1735 cm⁻¹ is characteristic of the C=O stretching vibration of the ester carbonyl group.

-

The C-O stretching vibration of the ester group typically appears as a strong band in the 1200-1100 cm⁻¹ region .

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification.

Experimental Protocol: MS

Electron Ionization (EI) is a common technique for the mass analysis of small organic molecules.

-

Sample Introduction: The sample is introduced into the ion source, typically via a gas chromatograph (GC-MS) for separation and purification.

-

Ionization: In the ion source, the sample molecules are bombarded with high-energy electrons, leading to the formation of a molecular ion (M⁺) and various fragment ions.

-

Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer.

MS Spectral Data

The mass spectrum of this compound will show a molecular ion peak and several characteristic fragment ions. The NIST WebBook provides a mass spectrum for this compound.[3]

Key Fragment Ions:

-

m/z = 132: Molecular ion [M]⁺.

-

m/z = 103: Loss of an ethyl group (•CH₂CH₃).

-

m/z = 87: McLafferty rearrangement, loss of propene (CH₃CH=CH₂).

-

m/z = 73: Cleavage alpha to the hydroxyl group.

-

m/z = 59: Fragment corresponding to the methoxycarbonyl group [COOCH₃]⁺.

Interpretation of the Mass Spectrum:

The fragmentation pattern is consistent with the structure of this compound. The presence of the molecular ion at m/z 132 confirms the molecular weight. The fragment at m/z 103 is a result of the loss of the ethyl group. The prominent peak at m/z 87 is characteristic of a McLafferty rearrangement, a common fragmentation pathway for esters.

Caption: Key fragmentation pathways of this compound in EI-MS.

Conclusion

The combination of NMR, IR, and MS provides a comprehensive and unambiguous characterization of this compound. Each technique offers complementary information that, when considered together, allows for the confident confirmation of the molecule's structure and purity. This guide serves as a practical reference for scientists and researchers working with this important chemical intermediate.

References

-

PubChem. Methyl 3-hydroxy-2-methylpentanoate. National Center for Biotechnology Information. [Link]

-

PubChem. This compound. National Center for Biotechnology Information. [Link]

-

NP-MRD. 13C NMR Spectrum (1D, 25 MHz, H2O, predicted) (NP0300395). Natural Products Magnetic Resonance Database. [Link]

-

NP-MRD. 13C NMR Spectrum (1D, 101 MHz, H2O, predicted) (NP0196542). Natural Products Magnetic Resonance Database. [Link]

-

SpectraBase. Methyl 3-hydroxy-3-methylpentanoate. Wiley-VCH GmbH. [Link]

-

Stenutz, R. methyl (3S)-3-hydroxypentanoate. Stenutz. [Link]

-

ResearchGate. Figure S6. 13 C-NMR spectrum of methyl... [Link]

-

The Good Scents Company. This compound. [Link]

-

Human Metabolome Database. 1H NMR Spectrum (1D, 1000 MHz, D2O, predicted) (HMDB0033774). [Link]

-

NP-MRD. 1H NMR Spectrum (1D, 600 MHz, H2O, predicted) (NP0223385). Natural Products Magnetic Resonance Database. [Link]

-

Perflavory. This compound. [Link]

-

NIST. Pentanoic acid, 3-hydroxy-, methyl ester. National Institute of Standards and Technology. [Link]

-

NIST. 3-Pentanol, 3-methyl-. National Institute of Standards and Technology. [Link]

Sources

The Occurrence and Biosynthesis of Methyl 3-Hydroxypentanoate: A Technical Guide for Researchers

Executive Summary: Methyl 3-hydroxypentanoate is a chiral molecule of interest in synthetic chemistry and drug development. While its direct natural occurrence as a free methyl ester is limited, its backbone, 3-hydroxypentanoate (3HP), is a common monomer in polyhydroxyalkanoates (PHAs), which are biodegradable polyesters synthesized by a wide range of bacteria. This guide provides an in-depth exploration of the natural sources of 3-hydroxypentanoate, the detailed biosynthetic pathways leading to its formation, and the experimental methodologies used to study and quantify this compound. A key focus is placed on the well-characterized bacterial PHA synthesis pathway, which represents the primary biological route to the 3-hydroxypentanoate moiety.

Introduction to this compound

This compound (C₆H₁₂O₃) is the methyl ester of 3-hydroxypentanoic acid. It possesses a chiral center at the C3 position, making it a valuable building block in the asymmetric synthesis of complex organic molecules, including pharmaceuticals and agrochemicals. The presence of both a hydroxyl and a carboxyl group provides versatile handles for chemical modification. While the synthetic chemistry of this molecule is well-explored, its natural occurrence and biosynthesis are primarily linked to the microbial production of polyhydroxyalkanoates (PHAs).

Natural Occurrence

The natural occurrence of the 3-hydroxypentanoate (3HP) moiety is almost exclusively in the form of a polymer, specifically as a monomer unit in polyhydroxyalkanoates (PHAs). PHAs are carbon and energy storage polymers accumulated by numerous bacteria under nutrient-limiting conditions[1]. The copolymer poly(3-hydroxybutyrate-co-3-hydroxyvalerate) [P(3HB-co-3HV)] is a well-known example where 3-hydroxyvalerate (the five-carbon monomer) is incorporated alongside the more common four-carbon 3-hydroxybutyrate.

The free form of This compound is less common. Its presence has been reported in Carica papaya (papaya)[2]. However, it is not widely documented in other plants or microorganisms as a free ester. This suggests that its occurrence as a free methyl ester may be species-specific or potentially an artifact of extraction methodologies where methanol is used, leading to transesterification of a naturally occurring 3-hydroxypentanoate-containing compound.

| Compound Form | Organism/Source | Context | Citation |

| This compound | Carica papaya | Reported as a volatile compound. | [2] |

| 3-Hydroxypentanoate (monomer) | Various Bacteria (e.g., Cupriavidus necator) | A monomer unit within the biopolymer Poly(3-hydroxybutyrate-co-3-hydroxyvalerate) (PHBV). | [1] |

Biosynthesis of 3-Hydroxypentanoate

The biosynthesis of 3-hydroxypentanoate is best understood in the context of bacterial PHA production. There is no widely characterized specific pathway for the synthesis of free this compound. The core of the biosynthetic process is the creation of (R)-3-hydroxyvaleryl-CoA, the activated precursor for polymerization.

The primary pathway involves three key enzymes, typically encoded by the phaA, phaB, and phaC genes[3].

-

Condensation (β-Ketothiolase - PhaA): The pathway begins with the condensation of two key precursor molecules: acetyl-CoA and propionyl-CoA. Propionyl-CoA can be generated from the catabolism of odd-chain fatty acids or certain amino acids like threonine, methionine, and valine[4][5]. The enzyme β-ketothiolase (PhaA) catalyzes the Claisen condensation of these two molecules to form 3-ketovaleryl-CoA.

-

Reduction (Acetoacetyl-CoA Reductase - PhaB): The ketone group of 3-ketovaleryl-CoA is then reduced to a hydroxyl group by the NADPH-dependent enzyme, acetoacetyl-CoA reductase (PhaB). This reaction is stereospecific, producing the (R)-enantiomer, (R)-3-hydroxyvaleryl-CoA[6].

-

Polymerization (PHA Synthase - PhaC): In PHA-accumulating bacteria, the (R)-3-hydroxyvaleryl-CoA monomer is then polymerized by PHA synthase (PhaC) into the growing PHA chain[1]. The release of free 3-hydroxypentanoic acid or its methyl ester is not a direct step in this primary pathway. Free monomers are typically generated by the action of PHA depolymerases (PhaZ) when the cell utilizes its stored PHA[6].

Caption: Core pathway for (R)-3-hydroxyvaleryl-CoA synthesis.

The Question of Methyl Esterification

The final step, the methylation of 3-hydroxypentanoic acid to form this compound, is not a well-defined step in microbial metabolism. While enzymatic esterification of various acids, including hydroxy acids, can be catalyzed by lipases and esterases, a specific methyltransferase for 3-hydroxypentanoate has not been characterized[7][8].

It is plausible that in organisms where the methyl ester is found, a non-specific esterase or lipase could catalyze this reaction. Alternatively, the observed methyl ester could be a result of non-enzymatic reactions within the cell or during sample preparation. For researchers, it is crucial to recognize that the common laboratory method for creating this molecule for analytical purposes—acid-catalyzed methanolysis—is a chemical derivatization, not a reflection of a known biosynthetic pathway[9].

Experimental Methodologies

Studying the biosynthesis and occurrence of this compound requires robust analytical and experimental techniques.

Isotopic Labeling Studies for Pathway Elucidation

Isotopic labeling is a powerful technique to trace the metabolic origins of 3-hydroxypentanoate[10][11]. By providing isotopically labeled precursors (e.g., ¹³C-labeled propionate or valine) to a bacterial culture, researchers can track the incorporation of the label into the final product.

Protocol: Tracing Precursors with ¹³C-Propionate

-

Culture Preparation: Grow a PHA-producing bacterial strain (e.g., Cupriavidus necator) in a defined minimal medium under conditions that promote PHA accumulation (e.g., nitrogen limitation).

-

Precursor Addition: Introduce a known concentration of a ¹³C-labeled precursor, such as [1-¹³C]propionate, to the culture medium. An unlabeled control culture should be run in parallel.

-

Incubation: Allow the cultures to grow for a defined period to ensure incorporation of the labeled precursor.

-

Harvesting and Extraction: Harvest the bacterial cells by centrifugation. Lyophilize the cell pellet to determine dry weight.

-

Methanolysis: Subject the dried biomass to acid-catalyzed methanolysis. This involves heating the cells in a mixture of methanol and sulfuric acid (e.g., 15% v/v) in chloroform[12]. This process simultaneously extracts the PHA, depolymerizes it, and converts the resulting hydroxy acid monomers into their methyl esters for GC-MS analysis.

-

GC-MS Analysis: Analyze the resulting methyl ester mixture by Gas Chromatography-Mass Spectrometry (GC-MS).

-

Data Interpretation: Compare the mass spectra of the this compound from the labeled and unlabeled cultures. An increase in the molecular ion mass (M+1, M+2, etc.) corresponding to the number of incorporated ¹³C atoms will confirm that propionate is a direct precursor.

Caption: Isotopic labeling experimental workflow.

Analytical Protocol for Quantification

GC-MS is the standard method for the identification and quantification of PHA monomers[9][13].

Protocol: GC-MS Quantification of 3-Hydroxypentanoate

-

Sample Preparation:

-

Accurately weigh 10-20 mg of lyophilized bacterial biomass into a screw-capped glass tube.

-

Add 2 mL of chloroform and 2 mL of a methanolysis solution (e.g., 15% H₂SO₄ in methanol) containing a known concentration of an internal standard (e.g., methyl benzoate)[13].

-

Seal the tube tightly and heat at 100°C for 140 minutes to perform simultaneous extraction and derivatization[12].

-

-

Phase Separation:

-

Cool the sample to room temperature.

-

Add 1 mL of deionized water and vortex vigorously for 1 minute to induce phase separation.

-

Centrifuge briefly to clarify the layers.

-

-

Injection:

-

Carefully transfer a portion of the lower chloroform phase, which contains the methyl esters, to a GC vial.

-

-

GC-MS Conditions:

-

GC Column: A non-polar column such as a DB-5ms (30 m x 0.25 mm, 0.25 µm) is typically used[14].

-

Carrier Gas: Helium at a constant flow of 1 mL/min.

-

Injector Temperature: 250°C.

-

Oven Program: Start at 60°C for 2 minutes, ramp at 10°C/min to 150°C, then ramp at 20°C/min to 250°C and hold for 5 minutes[14].

-

MS Conditions: Electron Ionization (EI) at 70 eV. Scan a mass range of m/z 45-400.

-

-

Quantification:

-

Identify the this compound peak based on its retention time and mass spectrum compared to an authentic standard.

-

Quantify the amount by relating the peak area of the analyte to the peak area of the internal standard, using a previously generated calibration curve.

-

Conclusion and Future Directions

The natural occurrence of this compound is predominantly as a monomeric unit within bacterial polyhydroxyalkanoates. Its biosynthesis is therefore intrinsically linked to the well-characterized PHA synthesis pathway, which utilizes acetyl-CoA and propionyl-CoA as primary precursors. The enzymatic basis for the final methylation step to produce the free ester remains an open area for research and may not represent a widespread biological process.

For researchers in drug development and synthetic chemistry, understanding this biosynthetic origin is crucial. It highlights that microbial fermentation is a viable route for producing the enantiomerically pure (R)-3-hydroxypentanoate backbone. Future research could focus on identifying novel esterases or methyltransferases capable of converting the free acid or its CoA-ester to the methyl ester, potentially enabling a fully biological production route for this valuable chiral synthon.

References

-

Polyhydroxyalkanoate Production Enzymes: a Survey and Biological Perspective. (2016). Journal of Bacteriology. [Link]

-

Advancements in genetic engineering for enhanced Polyhydroxyalkanoates (PHA) production: a comprehensive review of metabolic pathway manipulation and gene deletion strategies. (2023). Critical Reviews in Biotechnology. [Link]

-

Natural Polyhydroxyalkanoates—An Overview of Bacterial Production Methods. (2022). Polymers. [Link]

-

Polyhydroxyalkanoates. (n.d.). In Wikipedia. Retrieved January 16, 2026, from [Link]

-

Enzymes involved in PHA biosynthesis pathways. (n.d.). ResearchGate. [Link]

-

This compound. (n.d.). PubChem. Retrieved January 16, 2026, from [Link]

-

Enhanced Gas Chromatography-Mass Spectrometry Method for Bacterial Polyhydroxyalkanoates (PHAs) Analysis. (2013). DR-NTU. [Link]

-

Enzymatic esterification of dihydroxystearic acid. (2000). Journal of the American Oil Chemists' Society. [Link]

-

Fast procedure for the analysis of poly(hydroxyalkanoates) in bacterial cells by off-line pyrolysis/gas-chromatography with flame ionization detector. (2014). Journal of Chromatography A. [Link]

-

Propionyl-CoA. (n.d.). In Wikipedia. Retrieved January 16, 2026, from [Link]

-

Production of 3-Hydroxypropionic Acid via the Propionyl-CoA Pathway Using Recombinant Escherichia coli Strains. (2016). PLoS One. [Link]

-

Gas chromatography-mass spectrometry-based monomer composition analysis of medium-chain-length polyhydroxyalkanoates biosynthesized by Pseudomonas spp. (2012). Journal of Bioscience and Bioengineering. [Link]

-

Fast procedure for the analysis of poly(hydroxyalkanoates) in bacterial cells by off-line pyrolysis/gas-chromatography with flame ionization detector. (2014). Journal of Chromatography A. [Link]

-

Inter-relations between 3-hydroxypropionate and propionate metabolism in rat liver: relevance to disorders of propionyl-CoA metabolism. (2016). American Journal of Physiology-Endocrinology and Metabolism. [Link]

-

3-Hydroxypropionate (3HP) biosynthesis pathway from glucose through... (n.d.). ResearchGate. [Link]

-

Recent highlights in biosynthesis research using stable isotopes. (2015). Beilstein Journal of Organic Chemistry. [Link]

-

Methyl 3-hydroxy-2-methylpentanoate. (n.d.). PubChem. Retrieved January 16, 2026, from [Link]

-

Mini-Review on the Enzymatic Lipophilization of Phenolics Present in Plant Extracts with the Special Emphasis on Anthocyanins. (2022). International Journal of Molecular Sciences. [Link]

-

Isotopic labeling. (n.d.). In Wikipedia. Retrieved January 16, 2026, from [Link]

-

Production of 3-Hydroxypropanoic Acid From Glycerol by Metabolically Engineered Bacteria. (2019). Frontiers in Bioengineering and Biotechnology. [Link]

-

methyl 2-hydroxy-3-methyl pentanoate, 41654-19-7. (n.d.). The Good Scents Company. Retrieved January 16, 2026, from [Link]

-

An isotopic labeling approach linking natural products with biosynthetic gene clusters. (2022). Nature Chemical Biology. [Link]

-

Characterization of polyhydroxyalkanoate production capacity, composition and weight synthesized by Burkholderia cepacia JC-1 from various carbon sources. (2017). AMB Express. [Link]

-

An Isotopic Labeling Approach Linking Natural Products with Biosynthetic Gene Clusters. (2022). Nature Chemical Biology. [Link]

-

Three pathways for 3-hydroxypropionate production. (n.d.). ResearchGate. [Link]

-

Production of 3-Hydroxypropionic Acid from Renewable Substrates by Metabolically Engineered Microorganisms: A Review. (2022). Fermentation. [Link]

-

Sugar Esters of Fatty Acids: Chemo-Enzymatic Synthesis and Biological Activity. (2023). International Journal of Molecular Sciences. [Link]

Sources

- 1. Polyhydroxyalkanoates - Wikipedia [en.wikipedia.org]

- 2. This compound | C6H12O3 | CID 538804 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. tandfonline.com [tandfonline.com]

- 4. researchgate.net [researchgate.net]

- 5. journals.physiology.org [journals.physiology.org]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. Mini-Review on the Enzymatic Lipophilization of Phenolics Present in Plant Extracts with the Special Emphasis on Anthocyanins - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Fast procedure for the analysis of poly(hydroxyalkanoates) in bacterial cells by off-line pyrolysis/gas-chromatography with flame ionization detector - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Recent highlights in biosynthesis research using stable isotopes - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Isotopic labeling - Wikipedia [en.wikipedia.org]

- 12. tandfonline.com [tandfonline.com]

- 13. dr.ntu.edu.sg [dr.ntu.edu.sg]

- 14. pdf.benchchem.com [pdf.benchchem.com]

A Technical Guide to the Stereoisomers of Methyl 3-hydroxypentanoate and its Analogs

Abstract

Stereoisomerism represents a cornerstone of modern drug discovery and development, where the three-dimensional arrangement of atoms in a molecule can dictate its pharmacological and toxicological profile. This guide provides an in-depth technical examination of the stereoisomers of methyl 3-hydroxypentanoate, a key chiral building block. We will first analyze the enantiomeric relationship derived from its single chiral center. To provide a comprehensive understanding of all stereoisomeric forms, we will then expand the discussion to methyl 3-hydroxy-2-methylpentanoate, a structural analog with two stereocenters, which allows for a full exploration of both enantiomers and diastereomers. This whitepaper details the critical analytical methodologies for their separation and characterization, including step-by-step protocols for High-Performance Liquid Chromatography (HPLC) and insights into Nuclear Magnetic Resonance (NMR) spectroscopy. The causality behind experimental choices is emphasized, providing researchers and drug development professionals with a practical framework for stereochemical analysis.

The Critical Role of Stereochemistry in Pharmaceutical Sciences

In pharmaceutical development, the spatial orientation of a molecule is not a trivial detail; it is often the primary determinant of its biological function.[1][2] Enantiomers, which are non-superimposable mirror images of each other, can exhibit profoundly different effects in a biological system. One enantiomer may be a potent therapeutic agent, while its counterpart could be inactive or, in some well-documented cases, responsible for severe adverse effects.[2] For instance, (S)-(+)-naproxen is a widely used anti-inflammatory drug, whereas its (R)-(–)-enantiomer is a liver toxin with no therapeutic benefit.[2]

This stereochemical dependence arises from the chiral nature of biological targets like enzymes and receptors. Consequently, the ability to separate, quantify, and control the stereochemistry of drug candidates is a regulatory and scientific necessity.[3] β-hydroxy esters, such as this compound, are valuable chiral building blocks in the synthesis of complex, biologically active molecules, making a thorough understanding of their stereoisomers essential.[4]

Stereochemical Analysis of this compound

Molecular Structure and Chirality

This compound (C₆H₁₂O₃) is a β-hydroxy ester with a straightforward structure.[5] Crucially, it possesses a single stereocenter at the third carbon (C3), the carbon atom bearing the hydroxyl (-OH) group. This carbon is bonded to four distinct substituents: a hydrogen atom (-H), a hydroxyl group (-OH), an ethyl group (-CH₂CH₃), and a methyl propanoate group (-CH₂COOCH₃).

The Enantiomers of this compound

Due to the presence of one chiral center, this compound exists as a pair of enantiomers. These are designated using the Cahn-Ingold-Prelog (R/S) nomenclature:

-

(-)-Methyl (R)-3-hydroxypentanoate

-

(+)-Methyl (S)-3-hydroxypentanoate [4]

These molecules are mirror images of each other and are not superimposable. In the absence of a chiral environment, they share identical physical properties, such as boiling point, density, and solubility. Their only distinguishing physical characteristic is their interaction with plane-polarized light; they rotate it in equal but opposite directions.[6]

Physicochemical Properties

The properties for the individual enantiomers are largely identical, with optical rotation being the key differentiator.

| Property | Value for (R)-enantiomer | Reference |

| Molecular Formula | C₆H₁₂O₃ | [7][8] |

| Molecular Weight | 132.16 g/mol | [8] |

| Boiling Point | 68-70 °C at 5 mmHg | [7][8] |

| Density | 1.029 g/mL at 20 °C | [7][8] |

| Optical Rotation [α]20/D | -37±3° (c=1% in chloroform) | [9] |

Illustrating Diastereomerism: The Case of Methyl 3-hydroxy-2-methylpentanoate

To fully address the topic of diastereomers, we must examine a molecule with more than one stereocenter. A close analog, methyl 3-hydroxy-2-methylpentanoate (C₇H₁₄O₃), serves as an excellent model.

Structure and Stereocenters

The addition of a methyl group at the second carbon (C2) introduces a second chiral center. The two stereocenters are:

-

C2: Bonded to -H, -CH₃, -COOCH₃, and the -CH(OH)CH₂CH₃ group.

-

C3: Bonded to -H, -OH, -CH₂CH₃, and the -CH(CH₃)COOCH₃ group.

With two stereocenters (n=2), there are 2ⁿ = 4 possible stereoisomers.[10]

The Four Stereoisomers and Their Relationships

The four stereoisomers can be classified into two pairs of enantiomers. The relationship between any two stereoisomers that are not mirror images of each other is diastereomeric. Diastereomers have different physical and chemical properties.[11]

The four stereoisomers are:

-

(2R, 3R)-methyl 3-hydroxy-2-methylpentanoate

-

(2S, 3S)-methyl 3-hydroxy-2-methylpentanoate

-

(2R, 3S)-methyl 3-hydroxy-2-methylpentanoate

-

(2S, 3R)-methyl 3-hydroxy-2-methylpentanoate

-

Enantiomeric Pairs:

-

(2R, 3R) and (2S, 3S) are enantiomers.

-

(2R, 3S) and (2S, 3R) are enantiomers.

-

-

Diastereomeric Pairs:

-

(2R, 3R) is a diastereomer of (2R, 3S) and (2S, 3R).

-

(2S, 3S) is a diastereomer of (2R, 3S) and (2S, 3R).

-

These relationships are visualized below.

Caption: Relationships between the four stereoisomers of Methyl 3-hydroxy-2-methylpentanoate.

Analytical Methodologies for Stereoisomer Separation & Characterization

The separation and analysis of stereoisomers is a critical task in pharmaceutical quality control and research.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is the predominant technique for separating enantiomers.[1][12] The method relies on a Chiral Stationary Phase (CSP) that interacts differently with each enantiomer, leading to different retention times and thus separation.[6]

Causality of Method Design: The selection of the CSP and mobile phase is the most critical decision. Polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) are highly effective for a wide range of compounds, including hydroxy esters, due to their ability to form transient diastereomeric complexes with the analytes through hydrogen bonding, dipole-dipole, and steric interactions.[1][12] The mobile phase, typically a mixture of a nonpolar solvent (like hexane) and a polar alcohol (like isopropanol or ethanol), is optimized to achieve the best balance of retention and resolution.[13]

Detailed Protocol: Chiral HPLC Separation of this compound Enantiomers

-

1.0 Objective: To separate the (R)- and (S)-enantiomers of this compound.

-

2.0 Instrumentation & Materials:

-

HPLC system with UV detector or Mass Spectrometer (MS).

-

Chiral Stationary Phase: A polysaccharide-based column, such as a Daicel CHIRALPAK® or Phenomenex Lux® series column (e.g., Lux i-Cellulose-5, 250 x 4.6 mm, 5 µm).[1]

-

Mobile Phase Solvents: HPLC-grade n-Hexane and Isopropanol (IPA).

-

Sample: A racemic mixture of this compound (1 mg/mL in mobile phase).

-

-

3.0 Chromatographic Conditions:

-

Mobile Phase: 95:5 (v/v) n-Hexane : Isopropanol.

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 25°C.

-

Detection: UV at 210 nm (due to the lack of a strong chromophore).[1]

-

Injection Volume: 10 µL.

-

-

4.0 Procedure:

-

Equilibrate the column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.

-

Prepare the sample by dissolving the racemic standard in the initial mobile phase composition. Filter through a 0.22 µm syringe filter.

-

Inject the sample onto the column.

-

Record the chromatogram for a sufficient time to allow both enantiomers to elute.

-

-

5.0 Optimization Rationale:

-

If resolution is poor, decrease the percentage of the polar modifier (IPA). This increases retention and interaction with the CSP, often improving separation.

-

If run time is too long, cautiously increase the percentage of IPA to decrease retention times.

-

For diastereomers like the methyl 3-hydroxy-2-methylpentanoate isomers, separation can often be achieved on a standard achiral column (e.g., C18) because diastereomers have different physical properties.[6]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is a powerful tool for structural elucidation and can be used to distinguish stereoisomers.

-

Distinguishing Diastereomers: Diastereomers are chemically distinct and will exhibit different chemical shifts and coupling constants in both ¹H and ¹³C NMR spectra.[14] For example, the proton at C3 in the syn isomer of methyl 3-hydroxy-2-methylpentanoate will be in a different electronic environment than the same proton in the anti isomer, resulting in separate signals.[15]

-

Resolving Enantiomers: Enantiomers are indistinguishable in a standard (achiral) NMR solvent because they have identical magnetic properties. To differentiate them, a chiral derivatizing agent (CDA), such as Mosher's acid, is used to react with the hydroxyl group of the enantiomers.[11] This reaction creates a mixture of diastereomers, which can then be distinguished and quantified by NMR.[14]

Caption: General workflow for the separation and characterization of stereoisomers.

Stereoselective Synthesis Strategies

For drug development, obtaining a single, desired stereoisomer is paramount. This is achieved through stereoselective synthesis rather than resolving a racemic mixture. Key strategies include:

-

Asymmetric Catalysis: Using a chiral catalyst to convert an achiral starting material into a predominantly single enantiomer product. For example, the asymmetric hydrogenation of methyl 3-oxopentanoate using a chiral rhodium catalyst can yield enantioenriched this compound.[15]

-

Enzymatic Resolution: Employing enzymes that selectively react with one enantiomer in a racemic mixture, allowing the unreacted enantiomer to be recovered in high purity.[3]

-

Chiral Pool Synthesis: Starting with a naturally occurring, enantiomerically pure compound (like an amino acid or sugar) and using it as a building block to synthesize the target molecule.

Conclusion

The stereochemical composition of a molecule is a critical quality attribute in the pharmaceutical industry. This compound, with its single stereocenter, provides a clear model for understanding enantiomers. By examining its analog, methyl 3-hydroxy-2-methylpentanoate, the more complex relationships of diastereomers become evident. Mastery of analytical techniques, particularly chiral HPLC for separation and NMR spectroscopy for structural verification, is essential for any scientist in the field. The protocols and principles outlined in this guide serve as a foundational reference for the robust analysis and control of stereoisomers, ensuring the development of safe and effective medicines.

References

-

PrepChem.com. Synthesis of methyl (3R)-2-methyl-3-hydroxypentanoate. [Link]

-

Organic Syntheses. Pentanoic acid, 3-hydroxy-2-methyl-, methyl ester, (R, R)-(±) -. [Link]

-

Organic Syntheses. (r)-3-hydroxy-4-methylpentanoic acid. [Link]

-

National Center for Biotechnology Information. This compound. PubChem Compound Database. [Link]

-

National Center for Biotechnology Information. Determination of Enantiomeric Excess and Diastereomeric Excess via Optical Methods. Application to α-methyl-β-hydroxy-carboxylic acids. [Link]

-

National Center for Biotechnology Information. Methyl 3-hydroxy-2-methylpentanoate. PubChem Compound Database. [Link]

-

Asian Journal of Chemistry. Separation of Racemates Using Chiral HPLC and Creation of a Database for this Methodology. [Link]

-

Royal Society of Chemistry. Determination of enantiomeric excess and diastereomeric excess via optical methods. Application to α-methyl-β-hydroxy-carboxylic acids. [Link]

-

JEOL Ltd. Analyze of stereoisomer by NMR | Applications Notes. [Link]

-

Chiralpedia. Part 6: Resolution of Enantiomers. [Link]

-

Jack Westin. Racemic Mixtures Separation Of Enantiomers. [Link]

-

Chemistry LibreTexts. 5.8: Resolution: Separation of Enantiomers. [Link]

-

Oxford Instruments Magnetic Resonance. Distinguishing Regioisomers in Pharmaceutical Products using Benchtop NMR Spectroscopy. [Link]

-

Phenomenex. Chiral HPLC Separations. [Link]

-

AZoM. Utilizing benchtop NMR spectroscopy to identify regioisomers in pharmaceutical compounds. [Link]

-

YMC. Efficient method development for chiral separation by using CHIRAL ART columns. [Link]

-

National Center for Biotechnology Information. 3-Hydroxy-3-methylpentanoic acid. PubChem Compound Database. [Link]

-

SlidePlayer. Stereochemistry and biological activity of drugs. [Link]

-

MDPI. Role of Stereochemistry on the Biological Activity of Nature-Inspired 3-Br-Acivicin Isomers and Derivatives. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. acikders.ankara.edu.tr [acikders.ankara.edu.tr]

- 3. Part 6: Resolution of Enantiomers – Chiralpedia [chiralpedia.com]

- 4. Page loading... [wap.guidechem.com]

- 5. This compound | C6H12O3 | CID 538804 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. jackwestin.com [jackwestin.com]

- 7. (R)-(−)-3-ヒドロキシ吉草酸メチル ≥98.0% (sum of enantiomers, GC) | Sigma-Aldrich [sigmaaldrich.com]

- 8. alfa-chemistry.com [alfa-chemistry.com]

- 9. (-)-Methyl (R)-3-hydroxyvalerate = 98.0 GC sum of enantiomers 60793-22-8 [sigmaaldrich.com]

- 10. Determination of Enantiomeric Excess and Diastereomeric Excess via Optical Methods. Application to α-methyl-β-hydroxy-carboxylic acids - PMC [pmc.ncbi.nlm.nih.gov]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. asianpubs.org [asianpubs.org]

- 13. ymc.co.jp [ymc.co.jp]

- 14. Analyze of stereoisomer by NMR | Applications Notes | JEOL Ltd. [jeol.com]

- 15. Organic Syntheses Procedure [orgsyn.org]

(R)-Methyl 3-hydroxypentanoate: A Comprehensive Technical Guide for Drug Discovery and Development Professionals

Introduction: The Strategic Importance of Chiral Building Blocks

In the landscape of modern drug discovery and development, the precise control of stereochemistry is not merely an academic exercise but a critical determinant of therapeutic efficacy and safety. Chiral molecules, existing as non-superimposable mirror images (enantiomers), often exhibit profoundly different pharmacological and toxicological profiles. (R)-Methyl 3-hydroxypentanoate, a key chiral building block, has emerged as a valuable synthon for the construction of complex molecular architectures, particularly in the synthesis of blockbuster drugs such as statins.[1] This in-depth technical guide provides a comprehensive overview of (R)-Methyl 3-hydroxypentanoate, encompassing its chemical identity, state-of-the-art synthetic methodologies, robust analytical characterization, and its pivotal role in pharmaceutical research.

Chemical Identity and Physicochemical Properties

A thorough understanding of a molecule's fundamental properties is the bedrock of its effective application in synthesis and formulation.

CAS Number and Synonyms

The Chemical Abstracts Service (CAS) has assigned the number 60793-22-8 to the (R)-enantiomer of Methyl 3-hydroxypentanoate. For clarity and comprehensive literature searching, it is essential to be aware of its various synonyms:

-

(-)-Methyl (R)-3-hydroxyvalerate

-

(-)-Methyl (R)-3-hydroxypentanoate

-

Pentanoic acid, 3-hydroxy-, methyl ester, (3R)-

-

Methyl (3R)-3-hydroxypentanoate

Physicochemical Data

The key physicochemical properties of (R)-Methyl 3-hydroxypentanoate are summarized in the table below. This data is crucial for reaction design, purification, and formulation development.

| Property | Value | Source |

| Molecular Formula | C₆H₁₂O₃ | [2] |

| Molecular Weight | 132.16 g/mol | [2] |

| Appearance | Colorless liquid | Vendor Data |

| Boiling Point | 68-70 °C at 5 mmHg | Vendor Data |

| Density | 1.029 g/mL at 20 °C | Vendor Data |

| Refractive Index | n20/D 1.426-1.428 | Vendor Data |

| InChI Key | XHFXKKFVUDJSPJ-RXMQYKEDSA-N | [2] |

| SMILES | CCCC(=O)OC | [2] |

Enantioselective Synthesis: Mastering Stereocontrol

The synthesis of enantiomerically pure (R)-Methyl 3-hydroxypentanoate is paramount to its utility. Several strategies have been developed to achieve high enantioselectivity, with asymmetric hydrogenation being one of the most powerful and widely adopted methods.

Noyori Asymmetric Hydrogenation of Methyl 3-oxopentanoate

The Noyori asymmetric hydrogenation, a Nobel Prize-winning methodology, offers a highly efficient and elegant route to chiral alcohols from their corresponding ketones.[3] In the context of (R)-Methyl 3-hydroxypentanoate synthesis, this involves the enantioselective reduction of the prochiral β-keto ester, methyl 3-oxopentanoate.

The core principle of this reaction lies in the use of a chiral ruthenium catalyst, typically complexed with a BINAP (2,2'-bis(diphenylphosphino)-1,1'-binaphthyl) ligand. The axial chirality of the BINAP ligand creates a chiral environment around the metal center, directing the hydrogenation to one face of the ketone, thus yielding the desired (R)-enantiomer with high enantiomeric excess (ee).[4][5]

Diagram: Noyori Asymmetric Hydrogenation Workflow

Caption: A schematic representation of the key stages in the Noyori asymmetric hydrogenation for the synthesis of (R)-Methyl 3-hydroxypentanoate.

Experimental Protocol: A Representative Procedure

The following protocol is a representative example of a Noyori asymmetric hydrogenation for the preparation of (R)-Methyl 3-hydroxypentanoate. Researchers should optimize conditions based on their specific equipment and desired scale.

Materials:

-

Methyl 3-oxopentanoate

-

[RuCl₂((R)-BINAP)] (catalyst)

-

Methanol (degassed)

-

Hydrogen gas (high purity)

-

Inert gas (Argon or Nitrogen)

-

Autoclave or high-pressure hydrogenation reactor

-

Standard laboratory glassware

Procedure:

-

Reactor Preparation: Ensure the high-pressure reactor is clean, dry, and has been thoroughly purged with an inert gas.

-

Charging the Reactor: Under an inert atmosphere, charge the reactor with methyl 3-oxopentanoate and degassed methanol. The substrate-to-solvent ratio should be carefully determined based on solubility and reaction kinetics.

-

Catalyst Addition: Add the [RuCl₂((R)-BINAP)] catalyst to the reactor. The catalyst loading is typically low, in the range of 0.01 to 1 mol%.

-

Hydrogenation: Seal the reactor and purge it several times with hydrogen gas to remove any residual inert gas. Pressurize the reactor with hydrogen to the desired pressure (e.g., 10-100 atm) and begin stirring. The reaction is typically run at a controlled temperature (e.g., 25-50 °C).

-

Reaction Monitoring: The progress of the reaction can be monitored by taking aliquots (after safely depressurizing and purging the reactor) and analyzing them by GC or TLC.

-

Work-up: Once the reaction is complete, carefully vent the hydrogen gas and purge the reactor with an inert gas. The reaction mixture is then concentrated under reduced pressure to remove the methanol.

-

Purification: The crude product can be purified by vacuum distillation or column chromatography on silica gel to yield pure (R)-Methyl 3-hydroxypentanoate.[6]

Analytical Characterization: Ensuring Purity and Identity

Rigorous analytical characterization is non-negotiable in the pharmaceutical industry. The following techniques are essential for confirming the identity, purity, and enantiomeric excess of (R)-Methyl 3-hydroxypentanoate.

Spectroscopic Analysis

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum provides information about the number and connectivity of hydrogen atoms in the molecule. The expected signals for (R)-Methyl 3-hydroxypentanoate would include a triplet for the methyl group of the ethyl chain, a quartet for the adjacent methylene group, a multiplet for the methine proton attached to the hydroxyl group, a doublet of doublets for the methylene group adjacent to the ester, and a singlet for the methyl ester group. The integration of these signals should correspond to the number of protons in each environment.[7]

-

¹³C NMR: The carbon NMR spectrum reveals the number of unique carbon environments. The spectrum of (R)-Methyl 3-hydroxypentanoate is expected to show six distinct signals corresponding to the six carbon atoms in the molecule. The chemical shifts of these signals are indicative of their electronic environment (e.g., carbonyl carbon, carbon bearing the hydroxyl group, etc.).[2]

-

-

Mass Spectrometry (MS):

-

Gas Chromatography-Mass Spectrometry (GC-MS): This technique is invaluable for determining the molecular weight and fragmentation pattern of the compound. The mass spectrum will show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound (132.16 g/mol ). Characteristic fragment ions will also be observed, which can be used to confirm the structure.[2]

-

Chiral Chromatography: Quantifying Enantiomeric Purity

Determining the enantiomeric excess (ee) is crucial for a chiral compound intended for pharmaceutical use. Chiral High-Performance Liquid Chromatography (HPLC) is the gold standard for this analysis.

Diagram: Chiral HPLC Analysis Workflow

Caption: A simplified workflow for the determination of enantiomeric excess of (R)-Methyl 3-hydroxypentanoate using chiral HPLC.

Experimental Protocol: Chiral HPLC Method

The following is a general protocol for the chiral HPLC analysis of (R)-Methyl 3-hydroxypentanoate. The specific column and mobile phase composition may require optimization.

Instrumentation and Conditions:

-

HPLC System: A standard HPLC system with a UV detector.

-

Chiral Column: A polysaccharide-based chiral stationary phase (CSP), such as a Daicel CHIRALPAK® or Lux® Cellulose/Amylose-based column.[8]

-

Mobile Phase: A mixture of a non-polar solvent (e.g., n-hexane or heptane) and an alcohol (e.g., isopropanol or ethanol), often with a small amount of an acidic modifier like trifluoroacetic acid (TFA) to improve peak shape. A typical starting point is a 90:10 (v/v) mixture of n-hexane and isopropanol.[9][10]

-

Flow Rate: Typically 0.5-1.0 mL/min.

-

Detection: UV detection at a wavelength where the compound has some absorbance (e.g., 210-220 nm).

-

Sample Preparation: The sample is dissolved in the mobile phase at a suitable concentration.

Procedure:

-

System Equilibration: Equilibrate the chiral column with the mobile phase until a stable baseline is achieved.

-

Injection: Inject a known volume of the sample solution.

-

Data Acquisition: Record the chromatogram. The two enantiomers should be resolved into two separate peaks.

-

Enantiomeric Excess (ee) Calculation: The ee is calculated from the peak areas of the two enantiomers using the following formula: ee (%) = [ (Area_R - Area_S) / (Area_R + Area_S) ] x 100 where Area_R is the peak area of the (R)-enantiomer and Area_S is the peak area of the (S)-enantiomer.

Applications in Drug Development: The Statin Connection

(R)-Methyl 3-hydroxypentanoate is a crucial chiral precursor in the synthesis of the side chains of several statin drugs.[1] Statins are a class of lipid-lowering medications that inhibit the enzyme HMG-CoA reductase, which plays a central role in the production of cholesterol in the body.[11][12] The stereochemistry of the dihydroxy acid side chain of statins is critical for their biological activity, and (R)-Methyl 3-hydroxypentanoate provides a reliable and efficient starting point for constructing this chiral moiety.[13] Its use significantly shortens synthetic routes and ensures the final active pharmaceutical ingredient (API) is enantiomerically pure, thereby maximizing therapeutic benefit and minimizing potential side effects associated with the undesired enantiomer.

Conclusion

(R)-Methyl 3-hydroxypentanoate stands as a testament to the power of asymmetric synthesis in modern pharmaceutical development. Its well-defined chemical identity, coupled with robust and scalable enantioselective synthetic routes like the Noyori asymmetric hydrogenation, makes it an indispensable tool for medicinal chemists. The rigorous analytical methods available for its characterization ensure the highest standards of quality and purity. As the demand for enantiomerically pure pharmaceuticals continues to grow, the importance of chiral building blocks like (R)-Methyl 3-hydroxypentanoate will only increase, solidifying its role as a cornerstone in the synthesis of life-saving medicines.

References

-

Organic Syntheses. (n.d.). Pentanoic acid, 3-hydroxy-2-methyl-, methyl ester, (R, R)-(±)-. Retrieved from [Link]

-

PrepChem. (n.d.). Synthesis of methyl (3R)-2-methyl-3-hydroxypentanoate. Retrieved from [Link]

-

Organic Syntheses. (n.d.). (r)-3-hydroxy-4-methylpentanoic acid. Retrieved from [Link]

-

PubChem. (n.d.). This compound. Retrieved from [Link]

-

Organic Syntheses. (n.d.). 2-. Retrieved from [Link]

-

NROChemistry. (n.d.). Noyori Hydrogenation. Retrieved from [Link]

-

Myers, A. G. Research Group. (n.d.). The Noyori Asymmetric Hydrogenation Reaction. Retrieved from [Link]

-

Wikipedia. (n.d.). Asymmetric hydrogenation. Retrieved from [Link]

-

SynArchive. (n.d.). Noyori Asymmetric Hydrogenation. Retrieved from [Link]

-

Enantioselective Synthesis of anti-3-Alkenyl-2-amido-3-hydroxy esters. (n.d.). Retrieved from [Link]

-

NP-MRD. (n.d.). 13C NMR Spectrum (1D, 25 MHz, H2O, predicted) (NP0300395). Retrieved from [Link]

-

Noyori, R. (2001). Asymmetric Catalysis: Science and Opportunities (Nobel Lecture). Retrieved from [Link]

-

Pharmacia. (2019). Development of a chiral RP-HPLC method for identification of stereomers of newly synthesised xanthine-based hydrazide-hydrazone compound. Retrieved from [Link]

-

Phenomenex. (n.d.). Chiral HPLC Separations. Retrieved from [Link]

-

MDPI. (2021). The Role of Structure and Biophysical Properties in the Pleiotropic Effects of Statins. Retrieved from [Link]

-

ResearchGate. (2009). Statins share a number of chemical similarities. They all contain a.... Retrieved from [Link]

-

Nature. (2021). Development of a chiral HPLC method for the separation and quantification of hydroxychloroquine enantiomers. Retrieved from [Link]

-

PubChem. (n.d.). methyl (3R)-5-hydroxy-3-methylpentanoate. Retrieved from [Link]

-

PMC. (2022). Molecular targets of statins and their potential side effects: Not all the glitter is gold. Retrieved from [Link]

-

NP-MRD. (n.d.). 13C NMR Spectrum (1D, 75 MHz, H2O, predicted) (NP0174275). Retrieved from [Link]

-

MySkinRecipes. (n.d.). (-)-METHYL (R)-3-HYDROXYPENTANOATE. Retrieved from [Link]

-

ResearchGate. (2017). Practical Synthesis of Methyl 7-(3-hydroxy-5-oxocyclopent-1-en-1-yl)-heptanoate. Retrieved from [Link]

-

PMC. (2004). Effects of Statins on 3-Hydroxy-3-Methylglutaryl Coenzyme A Reductase Inhibition Beyond Low-Density Lipoprotein Cholesterol. Retrieved from [Link]

Sources

- 1. (-)-METHYL (R)-3-HYDROXYPENTANOATE [myskinrecipes.com]

- 2. This compound | C6H12O3 | CID 538804 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. nobelprize.org [nobelprize.org]

- 4. Noyori Hydrogenation | NROChemistry [nrochemistry.com]

- 5. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. Methyl (R)-(-)-3-hydroxybutyrate(3976-69-0) 1H NMR spectrum [chemicalbook.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. sigmaaldrich.com [sigmaaldrich.com]

- 10. phx.phenomenex.com [phx.phenomenex.com]

- 11. researchgate.net [researchgate.net]

- 12. Molecular targets of statins and their potential side effects: Not all the glitter is gold - PMC [pmc.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

An In-Depth Technical Guide to (S)-Methyl 3-hydroxypentanoate: Properties, Synthesis, and Applications

This guide serves as a comprehensive technical resource for researchers, scientists, and professionals in drug development on the chiral molecule (S)-Methyl 3-hydroxypentanoate. We will delve into its fundamental chemical identifiers, physicochemical properties, stereoselective synthesis, and critical applications, providing field-proven insights and actionable protocols.

Section 1: Chemical Identity and Nomenclature

(S)-Methyl 3-hydroxypentanoate is a valuable chiral building block in organic synthesis. Its stereospecific nature makes it a crucial intermediate in the creation of complex, biologically active molecules. The precise identification of this compound is paramount for regulatory compliance, experimental reproducibility, and sourcing.

The definitive Chemical Abstracts Service (CAS) number for the (S)-enantiomer is 42558-50-9 .[1][2][3] It is essential to distinguish this from the CAS number of its (R)-enantiomer, 60793-22-8, and the racemic mixture.[4]

A variety of synonyms are used in literature and commercial listings, which can be a source of confusion. Understanding these alternatives is key to conducting thorough literature searches and procuring the correct material.

| Identifier | Value | Source |

| CAS Number | 42558-50-9 | [2][3] |

| IUPAC Name | Methyl (3S)-3-hydroxypentanoate | PubChem |

| Synonyms | (+)-Methyl (S)-3-hydroxypentanoate, (S)-(+)-Methyl 3-hydroxypentanoate, Methyl (S)-3-hydroxyvalerate, (S)-3-Hydroxypentanoic acid methyl ester | [2] |

| Molecular Formula | C₆H₁₂O₃ | [2] |

| Molecular Weight | 132.16 g/mol | [2][3] |

| InChI Key | XHFXKKFVUDJSPJ-YFKPBYRVSA-N | |

| Canonical SMILES | CCO |

Section 2: Physicochemical and Spectroscopic Properties

The functional utility of (S)-Methyl 3-hydroxypentanoate in a laboratory or process setting is dictated by its physical and chemical properties. These values are critical for reaction setup, purification, and analytical characterization.

| Property | Value | Conditions | Source |

| Appearance | Colorless liquid | Ambient | |

| Density | 1.029 g/mL | 20 °C | [2][5] |

| Refractive Index (n²⁰/D) | 1.427 | 20 °C | [2][5] |

| Specific Rotation (α) | +37° | c=1% in Chloroform | [2][5] |

| Boiling Point | 68-70 °C | 5 mmHg | [4][6] |

| Flash Point | 76 °C | Closed cup | [2][4] |

| Solubility | Soluble in organic solvents (ethanol, acetone), sparingly soluble in water. |

Expert Insight: The positive specific rotation ([α]) is a key indicator of the enantiomeric purity of the (S)-isomer.[1] When synthesizing or purchasing this material, verifying the optical rotation is a critical quality control step to ensure the desired stereochemistry for subsequent reactions.

Section 3: Stereoselective Synthesis

The synthesis of enantiomerically pure β-hydroxy esters like (S)-Methyl 3-hydroxypentanoate is a cornerstone of modern asymmetric synthesis. A common and reliable method is the asymmetric hydrogenation of the corresponding β-keto ester, methyl 3-oxopentanoate, using a chiral catalyst. The use of a Ruthenium-BINAP catalyst system is a well-established, Nobel Prize-winning technology that provides high enantioselectivity.

Workflow for Asymmetric Hydrogenation

Caption: Asymmetric hydrogenation workflow for (S)-Methyl 3-hydroxypentanoate.

Detailed Experimental Protocol

This protocol is a representative example and must be adapted and optimized based on laboratory conditions and safety assessments.

-

Inert Atmosphere Setup: Charge a high-pressure autoclave reactor with Methyl 3-oxopentanoate (1.0 eq) and a degassed solvent such as methanol. Ensure the system is under an inert atmosphere (e.g., Argon or Nitrogen).

-

Catalyst Introduction: Add the chiral ruthenium catalyst, such as [RuCl((S)-BINAP)(p-cymene)]Cl (e.g., 0.01-0.1 mol%), to the reactor under a positive flow of inert gas.

-

Reaction Execution: Seal the autoclave. Purge the system multiple times with high-purity hydrogen gas. Pressurize the reactor to the target pressure (e.g., 50-100 atm) and heat to the desired temperature (e.g., 50 °C). Maintain vigorous stirring for 12-24 hours, monitoring the reaction by TLC or GC.

-

Workup: Cool the reactor to room temperature and carefully vent the hydrogen pressure. Filter the reaction mixture through a pad of celite or silica gel to remove the catalyst.

-

Purification: Concentrate the filtrate under reduced pressure. The resulting crude oil is then purified by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure product.

-

Characterization: Confirm the product's identity and enantiomeric excess (e.e.) via NMR spectroscopy, chiral HPLC, and polarimetry.

Trustworthiness through Self-Validation: The success of this protocol is validated by the analytical results. An e.e. of >98% is typically achievable. The specific rotation should be measured and compared to the literature value (+37° for c=1 in Chloroform) to confirm the stereochemical outcome.[2][5]

Section 4: Applications in Research and Drug Development

(S)-Methyl 3-hydroxypentanoate is not merely a chemical curiosity; it is a high-value intermediate in the synthesis of complex molecules with significant biological activity.

-

Chiral Building Block: Its primary application is as a chiral synthon. The defined stereocenter at C3 allows for the construction of specific diastereomers in multi-step syntheses. This is critical in drug development, where often only one enantiomer of a drug is active and the other may be inactive or even harmful.

-

Pharmaceutical Intermediates: It serves as a starting material for various pharmaceutical agents. For instance, β-hydroxy esters are precursors to β-lactam antibiotics and other complex natural products.[7]

-

Flavor and Fragrance: The compound and its derivatives are also used in the flavor and fragrance industry to impart specific scents and tastes.[1]

Section 5: Safety and Handling

As with any laboratory chemical, proper handling of (S)-Methyl 3-hydroxypentanoate is essential. While a comprehensive safety data sheet (SDS) should always be consulted, general safety precautions include:

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat.

-

Ventilation: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of vapors.

-

Storage: Store in a tightly closed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.[8]

Based on data for similar compounds, it may cause skin and eye irritation.[9]

References

-

ChemWhat. METHYL (S)-3-HYDROXYPENTANOATE CAS#: 42558-50-9. Available from: [Link]

-

PubChem, National Institutes of Health. Methyl 3-hydroxypentanoate. Available from: [Link]

-

Organic Syntheses. (r)-3-hydroxy-4-methylpentanoic acid. Available from: [Link]

-

Organic Syntheses. Butanoic acid, 3-hydroxy-, methyl ester, (R)-. Available from: [Link]

-

PubChem, National Institutes of Health. 3-Hydroxypentanoic acid. Available from: [Link]

Sources

- 1. Page loading... [guidechem.com]

- 2. chemwhat.com [chemwhat.com]

- 3. 42558-50-9 CAS MSDS ((+)-METHYL (S)-3-HYDROXYPENTANOATE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 4. alfa-chemistry.com [alfa-chemistry.com]

- 5. (+)-METHYL (S)-3-HYDROXYPENTANOATE CAS#: 42558-50-9 [m.chemicalbook.com]

- 6. (-)-Methyl (R)-3-hydroxypentanoate | 60793-22-8 [chemicalbook.com]

- 7. Organic Syntheses Procedure [orgsyn.org]